(6-Methoxy-4-methyl(8-quinolyl))(6-((methylethyl)amino)hexyl)amine

Catalog No.
S13292325
CAS No.
68219-17-0
M.F
C20H31N3O
M. Wt
329.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(6-Methoxy-4-methyl(8-quinolyl))(6-((methylethyl)a...

CAS Number

68219-17-0

Product Name

(6-Methoxy-4-methyl(8-quinolyl))(6-((methylethyl)amino)hexyl)amine

IUPAC Name

N-(6-methoxy-4-methylquinolin-8-yl)-N'-propan-2-ylhexane-1,6-diamine

Molecular Formula

C20H31N3O

Molecular Weight

329.5 g/mol

InChI

InChI=1S/C20H31N3O/c1-15(2)21-10-7-5-6-8-11-22-19-14-17(24-4)13-18-16(3)9-12-23-20(18)19/h9,12-15,21-22H,5-8,10-11H2,1-4H3

InChI Key

JEWZCJJIDWIFSG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=C(C2=NC=C1)NCCCCCCNC(C)C)OC

The compound (6-Methoxy-4-methyl(8-quinolyl))(6-((methylethyl)amino)hexyl)amine is a complex organic molecule featuring a quinoline moiety and an amine functional group. This compound can be classified as a substituted quinoline derivative, which is notable for its potential biological activities and applications in medicinal chemistry. The structure includes a methoxy group, a methyl group on the quinoline ring, and a hexyl chain with a methylethyl amino substituent, contributing to its unique properties.

Involving this compound may include:

  • Nucleophilic Substitution: The amine group can act as a nucleophile, participating in substitution reactions with electrophiles.
  • Deprotonation: The amine can be deprotonated under basic conditions, enhancing its nucleophilicity.
  • Formation of Salts: The amine can react with acids to form salts, which may enhance solubility and stability.

These reactions are crucial in understanding the reactivity and potential modifications of the compound for various applications.

The biological activity of this compound is primarily associated with its interaction with biological targets, which may include enzymes and receptors. Compounds of this nature often exhibit:

  • Antimicrobial Properties: Many quinoline derivatives are known for their ability to inhibit bacterial growth.
  • Anticancer Activity: Some studies suggest that similar compounds can induce apoptosis in cancer cells.
  • Neuroprotective Effects: There is emerging evidence that certain quinoline derivatives may protect neuronal cells from oxidative stress.

Biological activity is typically assessed through bioassays that measure the compound's effects on living cells or organisms, focusing on dosage-dependent responses .

Synthesis of (6-Methoxy-4-methyl(8-quinolyl))(6-((methylethyl)amino)hexyl)amine can involve multiple steps:

  • Synthesis of Quinoline Derivative: Starting from 4-methyl-6-methoxyquinoline, various methods such as cyclization reactions can be employed to obtain the desired quinoline structure.
  • Alkylation: The introduction of the hexyl chain can be achieved through alkylation reactions using appropriate alkyl halides.
  • Amine Formation: The final step may involve the reaction of the quinoline derivative with an amine precursor to create the final product.

These methods often require careful control of reaction conditions to optimize yield and purity.

The potential applications of this compound span several fields:

  • Pharmaceuticals: Due to its biological activity, it could serve as a lead compound in drug development targeting infections or cancer.
  • Agriculture: Its antimicrobial properties may be exploited in developing new agrochemicals.
  • Material Science: The unique properties of quinoline derivatives could be utilized in creating novel materials or coatings.

Interaction studies are essential for understanding how this compound interacts with biological systems. These studies typically involve:

  • Binding Affinity Assessments: Determining how strongly the compound binds to specific biological targets (e.g., enzymes or receptors).
  • Mechanistic Studies: Investigating how the compound exerts its biological effects at the molecular level.
  • Toxicological Evaluations: Assessing any adverse effects that may arise from exposure to the compound.

These studies contribute to elucidating the safety and efficacy profile necessary for potential therapeutic use .

Several compounds share structural similarities with (6-Methoxy-4-methyl(8-quinolyl))(6-((methylethyl)amino)hexyl)amine, including:

Compound NameStructure FeaturesUnique Aspects
4-AminoquinolineAmino group at position 4Known for antimalarial properties
Quinolone AntibioticsBasic quinolone structureBroad-spectrum antibacterial activity
8-HydroxyquinolineHydroxy group at position 8Exhibits chelating properties

Uniqueness

The uniqueness of (6-Methoxy-4-methyl(8-quinolyl))(6-((methylethyl)amino)hexyl)amine lies in its specific combination of functional groups and structural features that may confer distinct biological activities not observed in other compounds. Its methoxy substitution enhances lipophilicity, potentially improving bioavailability compared to other similar compounds.

XLogP3

4.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

329.246712621 g/mol

Monoisotopic Mass

329.246712621 g/mol

Heavy Atom Count

24

UNII

46OU2O78KH

Dates

Last modified: 08-10-2024

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